2-(1,2-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide
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Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of various bioactive molecules and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Biological Evaluation
One study detailed the synthesis of a series of indol-3-yl-oxoacetamides, starting from a known compound by substituting the 1-pentyl-1H-indole subunit. Preliminary biological evaluation indicated that a fluorinated derivative from this series is a potent and selective ligand for the CB2 receptor, demonstrating a Ki value of 6.2 nM (Moldovan et al., 2017).
Crystal Structure and Biological Activity
Another study focused on the synthesis, crystal structure characterization, and biological activity of a related compound. The crystal was found to belong to the monoclinic system, and the biological assay results indicated moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).
Photophysical Properties
Research into furans has led to the development of an improved synthesis method for a series of compounds exhibiting diverse activities. Two compounds in this series were identified as potential "naked-eye sensors" for aluminum detection due to their photophysical properties (Kumar et al., 2015).
Fluorescent Probe for Carbonyl Compounds
A study introduced a new molecular probe for trace measurement of carbonyl compounds in water samples, demonstrating improved sensitivity and lower limits of detection for formaldehyde and other carbonyls (Houdier et al., 2000).
Decarboxylative Claisen Rearrangement Reactions
Research on heteroaromatic tosylacetates, including furan-2-ylmethyl derivatives, has shown that they undergo facile decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products (Craig et al., 2005).
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-15(13-7-3-4-8-14(13)19(11)2)16(20)17(21)18-10-12-6-5-9-22-12/h3-9H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVUGLWLTZBKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781648 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide |
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